molecular formula C3H6OSe B14460937 Selenetan-3-ol CAS No. 73903-64-7

Selenetan-3-ol

Cat. No.: B14460937
CAS No.: 73903-64-7
M. Wt: 137.05 g/mol
InChI Key: JYUPBZTVUGMHQT-UHFFFAOYSA-N
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Description

Selenetan-3-ol: is an organoselenium compound that has garnered interest in the field of organic chemistry due to its unique properties and potential applications. It is a three-membered heterocyclic compound containing selenium, which imparts distinct chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis typically involves standard organic synthesis techniques and reagents available in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Selenetan-3-ol can undergo oxidation reactions, where the selenium atom is oxidized to higher oxidation states.

    Reduction: Reduction reactions can convert this compound to its corresponding selenide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide (H2O2) and other peroxides are commonly used oxidizing agents.

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Nucleophiles: Halides, thiols, and amines can act as nucleophiles in substitution reactions.

Major Products:

    Oxidation Products: Selenoxides and selenones.

    Reduction Products: Selenides.

    Substitution Products: Various organoselenium derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Selenetan-3-ol is used as a building block in the synthesis of more complex organoselenium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies .

Biology and Medicine: Organoselenium compounds, including this compound, have shown potential in biological applications due to their antioxidant properties. They are being investigated for their role in inhibiting oxidative stress and their potential anticancer properties .

Industry: In the industrial sector, this compound and its derivatives are explored for their use in the development of advanced materials, including catalysts and semiconductors .

Mechanism of Action

The mechanism of action of selenetan-3-ol involves its interaction with biological molecules through its selenium atom. Selenium can mimic sulfur in biological systems, allowing it to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

    Selenocyanates: Compounds containing the -SeCN group.

    Selenides: Compounds where selenium is bonded to carbon or hydrogen.

    Selenoxides: Oxidized forms of selenides.

Uniqueness: Selenetan-3-ol is unique due to its three-membered ring structure, which imparts distinct reactivity compared to linear or larger ring organoselenium compounds. This structural feature allows it to participate in unique chemical reactions and biological interactions .

Conclusion

This compound is a fascinating organoselenium compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for scientific research and industrial applications.

Properties

CAS No.

73903-64-7

Molecular Formula

C3H6OSe

Molecular Weight

137.05 g/mol

IUPAC Name

selenetan-3-ol

InChI

InChI=1S/C3H6OSe/c4-3-1-5-2-3/h3-4H,1-2H2

InChI Key

JYUPBZTVUGMHQT-UHFFFAOYSA-N

Canonical SMILES

C1C(C[Se]1)O

Origin of Product

United States

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